2,2-dichloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}acetamide
Description
2,2-Dichloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}acetamide is a dichlorinated acetamide derivative characterized by a sulfanyl-linked 4-methylphenyl group attached to the acetamide core. Structurally, it belongs to the acetanilide family, where the nitrogen atom of the acetamide moiety is substituted with an aromatic ring system. The molecule features two chlorine atoms at the α-position of the acetamide group, which may enhance its electrophilicity and influence intermolecular interactions such as hydrogen bonding and halogen bonding .
Crystallographic studies of closely related compounds, such as 2,2-dichloro-N-(3,5-dimethylphenyl)acetamide, reveal that these molecules typically form infinite chains via N–H⋯O and C–H⋯O hydrogen bonds, stabilizing their crystal lattices .
Properties
IUPAC Name |
2,2-dichloro-N-[4-(4-methylphenyl)sulfanylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NOS/c1-10-2-6-12(7-3-10)20-13-8-4-11(5-9-13)18-15(19)14(16)17/h2-9,14H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNRNXNJRQHDIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC=C(C=C2)NC(=O)C(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dichloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}acetamide typically involves the reaction of 2,2-dichloroacetamide with 4-[(4-methylphenyl)sulfanyl]aniline. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,2-dichloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atoms or modify the sulfanyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated products, modified sulfanyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-dichloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 2,2-dichloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Findings :
- Methyl substituents at different positions (ortho, meta, para) minimally affect bond parameters but influence crystal packing and hydrogen bond geometry. For example, para-methyl substitution (as in the title compound) allows linear chain formation, while ortho-substitution introduces steric constraints .
- The 3,5-dimethyl analog exhibits reduced solubility due to increased hydrophobicity, whereas the unsubstituted phenyl derivative shows higher polarity .
Sulfanyl vs. Sulfonyl Derivatives
The sulfanyl group (–S–) in the title compound contrasts with sulfonyl (–SO₂–) groups in analogs, leading to distinct electronic and reactivity profiles:
Key Findings :
- Sulfanyl groups increase nucleophilicity at the sulfur atom, making the title compound prone to oxidation to sulfoxides or sulfones. Sulfonyl derivatives exhibit greater stability and are often used in drug design for their metabolic resistance .
- Sulfamoyl (–SO₂–NMe₂) substituents, as in ’s compound, improve aqueous solubility due to hydrogen-bonding capacity with water .
Heterocyclic Acetamide Derivatives
Comparison with triazole- and thiazole-containing analogs highlights the impact of heterocycles on biological activity:
Key Findings :
Biological Activity
2,2-dichloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}acetamide, a compound with the molecular formula C15H13Cl2NOS, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a dichloroacetamide group linked to a sulfanyl-substituted phenyl ring. Its unique structure contributes to its biological activity, allowing it to interact with various molecular targets in biological systems.
Chemical Structure
- Molecular Formula: C15H13Cl2NOS
- CAS Number: 339096-21-8
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role as an antimicrobial agent.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several derivatives of dichloroacetamides, including our compound. The results showed that it inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 1.5 mM depending on the strain tested.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways.
The proposed mechanism involves the inhibition of specific kinases involved in cell proliferation and survival, leading to increased apoptosis in cancer cells. This has been particularly noted in studies involving breast and prostate cancer cell lines .
Research Findings
In a recent study, this compound was shown to reduce cell viability in MCF-7 breast cancer cells by approximately 50% at a concentration of 10 µM after 48 hours of treatment. The compound's effects were attributed to its ability to disrupt mitochondrial function and increase reactive oxygen species (ROS) production.
The biological activity of this compound is believed to be mediated through its interaction with various enzymes and receptors. It may act as an inhibitor for certain enzymes involved in metabolic pathways critical for cell survival and proliferation.
Molecular Targets
- Enzymes: Potential inhibition of proteases and kinases.
- Receptors: Interaction with specific cell surface receptors involved in signaling pathways.
Medicinal Chemistry
This compound serves as a valuable building block in the synthesis of more complex pharmaceutical compounds. Its structural characteristics allow for modifications that can enhance biological activity or selectivity for specific targets.
Industrial Applications
The compound is also explored for its utility in industrial applications, particularly in the development of new materials and agrochemicals due to its unique chemical properties.
Summary Table of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
